molecular formula C16H6O4 B1589095 4,5,9,10-Pyrenetetrone CAS No. 14727-71-0

4,5,9,10-Pyrenetetrone

Cat. No. B1589095
CAS RN: 14727-71-0
M. Wt: 262.22 g/mol
InChI Key: FQVOWPCGHLYSLB-UHFFFAOYSA-N
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Description

4,5,9,10-Pyrenetetrone is a chemical compound with the molecular formula C16H6O4 . It has a molecular weight of 262.22 and is typically a solid at room temperature .


Synthesis Analysis

The synthesis of 4,5,9,10-Pyrenetetrone involves several steps. One method involves the oxidation of pyrene . Another method involves the use of toluene-4-sulfonic acid in a solvent-free environment . The reaction conditions include milling and the process is considered green chemistry .


Molecular Structure Analysis

The molecular structure of 4,5,9,10-Pyrenetetrone consists of a pyrene core with four carbonyl functional groups . The InChI key for this compound is FQVOWPCGHLYSLB-UHFFFAOYSA-N .


Chemical Reactions Analysis

4,5,9,10-Pyrenetetrone is involved in various chemical reactions. For instance, it can undergo a reversible one-electron reduction to generate a radical anion that combines with lithium ions . This property makes it a promising candidate for use in lithium-ion batteries .


Physical And Chemical Properties Analysis

4,5,9,10-Pyrenetetrone is a solid at room temperature . It has a molecular weight of 262.22 and its InChI key is FQVOWPCGHLYSLB-UHFFFAOYSA-N .

Scientific Research Applications

1. Application in Li-Ion Batteries

  • Summary of Application: Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Frameworks (PT-COFs) are used as electrode materials for Li-ion batteries . They are designed to increase conductivity and the concentration of redox-active groups, which improves the specific capacities of COF-based electrodes .
  • Methods of Application: A series of PT-COF and carbon nanotube (CNT) composites were designed to address the challenges of improving the specific capacities of COF-based electrodes .
  • Results or Outcomes: Among the composites, PT-COF50 achieved a capacity of up to 280 mAh g−1 as normalized to the active COF material at a current density of 200 mA g−1, which is the highest capacity reported for a COF-based composite cathode electrode to date . PT-COF50 also exhibited excellent rate performance, delivering a capacity of 229 mAh g−1 at 5000 mA g−1 (18.5C) .

2. Application in Rechargeable Aqueous Zinc-Ion Batteries

  • Summary of Application: Pyrene-4,5,9,10-tetraone (PTO), with a high theoretical capacity of 408 mAh·g −1, is a promising candidate for rechargeable aqueous zinc-ion batteries (RAZIBs) .
  • Methods of Application: The application of PTO in RAZIBs involves the use of its zincated products during the discharge process .
  • Results or Outcomes: The zincated products of PTO suffer from high solubility in electrolytes, which is a challenge that needs to be addressed .

3. Application as an Electrocatalyst for Oxygen Reduction Reaction

  • Summary of Application: A novel porous and crystalline two-dimensional (2D) electrochemically active covalent organic framework (COF) based on orthoquinone units has been prepared as an innovative approach towards the development of organic cathode materials with multiple redox sites as an efficient electrocatalyst for the oxygen reduction reaction (ORR) .
  • Methods of Application: The electrocatalytic application of this material towards ORR has been investigated without adding any metal or conductive supporting material and avoiding any additional carbonization step .
  • Results or Outcomes: The enhanced crystallinity and porosity of the COF network play an important role in its superior performance as an electrocatalyst towards ORR .

4. Application in Lithium-Ion Batteries

  • Summary of Application: The extended structure of Pyrene-4,5,9,10-Tetraone enables it to show a high reversible capacity in lithium-ion batteries .
  • Methods of Application: The application involves the use of its extended structure .
  • Results or Outcomes: PPh-PTO shows a high reversible capacity of 235 mA h g −1 at 0.1 A g −1, superior cycling abilities (95% capacity retention after 1400 cycles), and excellent rate performance (94 mA h g −1 at 2 A g −1) in lithium-ion batteries .

5. Application in High-Performance Secondary Batteries

  • Summary of Application: Conjugated carbonyl electrode materials, such as Pyrene-4,5,9,10-Tetraone (PTO), have attracted attention due to their ability to store various cations, relatively high theoretical capacity, designability, and sustainability .
  • Methods of Application: PTO, with four carbonyl functional groups, is used as an electrode material in secondary batteries .
  • Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .

6. Application in High-Capacity Lithium-Ion Batteries

  • Summary of Application: The extended structure of Pyrene-4,5,9,10-Tetraone enables it to show a high reversible capacity in lithium-ion batteries .
  • Methods of Application: The application involves the use of its extended structure .
  • Results or Outcomes: PPh-PTO shows a high reversible capacity of 235 mA h g −1 at 0.1 A g −1 , superior cycling abilities (95% capacity retention after 1400 cycles ), and excellent rate performance (94 mA h g −1 at 2 A g −1 ) in lithium-ion batteries .

properties

IUPAC Name

pyrene-4,5,9,10-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6O4/c17-13-7-3-1-4-8-11(7)12-9(15(13)19)5-2-6-10(12)16(20)14(8)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVOWPCGHLYSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC=CC(=C43)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458809
Record name 4,5,9,10-Pyrenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,9,10-Pyrenetetrone

CAS RN

14727-71-0
Record name 4,5,9,10-Pyrenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Li, S Xu, D Han, Z Si, H Wang - Chemistry–An Asian Journal, 2021 - Wiley Online Library
Organic carbonyl electrode materials are widely employed for alkali metal‐ion secondary batteries in terms of their sustainability, structure designability and abundant resources. As a …
Number of citations: 7 onlinelibrary.wiley.com
W Zou, Y Cheng, YX Ye, X Wei, Q Tong… - Angewandte Chemie …, 2023 - Wiley Online Library
Photocatalytic CO2 reduction to CH4 requires photosensitizers and sacrificial agents to provide sufficient electrons and protons through metal‐based photocatalysts, and the separation …
Number of citations: 4 onlinelibrary.wiley.com
CY Go, S Lim, J Lee, KC Kim - Energy Storage Materials, 2021 - Elsevier
Despite the promise of pyrenetetrone derivatives as insoluble organic cathode compounds for lithium-ion batteries, there is limited information on their electrochemical characteristics. …
Number of citations: 13 www.sciencedirect.com
S Zheng, L Miao, T Sun, L Li, T Ma, J Bao… - Journal of Materials …, 2021 - pubs.rsc.org
Organic materials have attracted extensive attention for use in lithium-ion batteries due to the flexible designability of their structures and their high theoretical capacities. However, the …
Number of citations: 50 pubs.rsc.org
PY Blanchard, PHM Buzzetti, B Davies… - …, 2019 - Wiley Online Library
A particularly efficient redox mediator for electron transfer between FAD‐dependent glucose dehydrogenase (FAD‐GDH) and carbon nanotube (CNT) based electrodes can be …
Y Bai, Y Liu, M Liu, X Wang, S Shang… - Angewandte …, 2022 - Wiley Online Library
Facile synthesis and post‐processing of covalent organic frameworks (COFs) under mild synthetic conditions are highly sought after and important for widespread utilizations in …
Number of citations: 20 onlinelibrary.wiley.com
Y Wu, Y Jin, J Xu, Y Lv, J Yu - Current Organic Chemistry, 2020 - ingentaconnect.com
Partial substitution of CH groups in the skeletons of linearly fused phenyl rings provides an appreciable possibility to tailor their properties. Among them, azaacenes induced from a …
Number of citations: 9 www.ingentaconnect.com
LR Dalton - Nonlinear Optical and Electroactive Polymers, 1988 - Springer
Linear polyenes and heteroaromatic polymers (which we shall hereafter refer to collectively as delocalized electron polymers) have received considerable attention during the past …
Number of citations: 3 link.springer.com
P Zheng, C Han, LW Luo, P Dong, W Ma… - Chemical …, 2022 - pubs.rsc.org
Direct arylation cross-coupling reaction was employed to prepare quinone-based conjugated polymer cathodes, which realize a high reversible capacity of 200 mA hg−1 at 0.05 A g−1, …
Number of citations: 6 pubs.rsc.org
BR LaLiberte, GD Mulligan… - 1974 - apps.dtic.mil
An attempt was made to prepare 1, 2, 7, 8-pyrenetetramine to be used as a monomer in the development of a high temperature polyquinoxaline polymer. Unfortunately, the monomer …
Number of citations: 0 apps.dtic.mil

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